12-アミノミノサイクリン

説明

12-Amino Minocycline is a derivative of Minocycline, a second-generation tetracycline antibiotic Minocycline itself is known for its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria

科学的研究の応用

12-Amino Minocycline has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing novel tetracycline derivatives.

Biology: Studied for its interactions with bacterial ribosomes and its potential to overcome antibiotic resistance.

Medicine: Investigated for its antibacterial properties and potential use in treating infections caused by resistant bacteria.

Industry: Utilized in the development of new antibiotics and as a reference compound in analytical studies

作用機序

Target of Action

12-Amino Minocycline, a derivative of the tetracycline antibiotic Minocycline , primarily targets bacterial cells. It is active against both gram-negative and gram-positive bacteria . The drug enters bacterial cells through OmpF and OmpC porins by coordinating with cations like magnesium .

Mode of Action

Once inside the bacterial cell, 12-Amino Minocycline prevents aminoacyl-tRNA from binding to the 30S ribosomal subunit . This inhibition disrupts protein synthesis, thereby inhibiting bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by 12-Amino Minocycline is bacterial protein synthesis. By inhibiting this pathway, the compound disrupts essential bacterial functions, leading to the cessation of growth and multiplication . Additionally, it has been suggested that Minocycline can suppress microglia activity and reduce inflammatory cytokine levels .

Pharmacokinetics

The pharmacokinetics of 12-Amino Minocycline would be expected to be similar to that of Minocycline. Minocycline, a second-generation tetracycline, is more reliably absorbed orally than the first-generation tetracyclines . It is generally given 2-4 times daily, indicating a short duration of action .

Result of Action

The primary result of 12-Amino Minocycline’s action is the inhibition of bacterial growth. By disrupting protein synthesis, the compound prevents bacteria from growing and multiplying . Additionally, Minocycline has shown promise in pre-clinical animal models and early phase clinical trials for a variety of psychiatric disorders . It has been shown to reduce depressive-like behavior in animals and humans .

Action Environment

The action of 12-Amino Minocycline can be influenced by environmental factors such as the presence of divalent and trivalent metal ions like Ca 2+, Mg 2+, Zn 2+, Fe 2+ and Fe 3+ . These ions can form chelates with the tetracycline ring, inhibiting the calcium influx through NMDA responsive glutamate receptors . This suggests that the neuroprotective action of Minocycline against excitotoxicity may be influenced by the presence of these ions .

生化学分析

Biochemical Properties

12-Amino Minocycline, like other tetracyclines, is known to have a broad spectrum of activity against both gram-negative and gram-positive bacteria . It exerts its antibacterial action by attaching to the smaller subunit of prokaryotic ribosomes (30S) and inhibiting the translation process .

Cellular Effects

Minocycline has shown therapeutic promise in pre-clinical animal models and early phase clinical trials for a variety of psychiatric disorders . It has been shown to suppress microglia activity, reduce inflammatory cytokine levels, and ameliorate depressive-like behavior in animals and humans . These effects suggest that 12-Amino Minocycline may have similar cellular effects.

Molecular Mechanism

The molecular mechanism of 12-Amino Minocycline is likely similar to that of minocycline. Minocycline’s anti-bacterial action is exerted through its attachment to the smaller subunit of prokaryotic ribosome (30S), inhibiting the translation process . It also exerts anti-apoptotic action by inhibiting the intrinsic and extrinsic pathways of apoptosis .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of 12-Amino Minocycline in laboratory settings are limited, minocycline has been studied extensively. For instance, minocycline has been shown to reduce neuroinflammation but does not ameliorate neuron loss in a mouse model of neurodegeneration .

Dosage Effects in Animal Models

Minocycline has shown neuroprotective effects in various animal models of neurological diseases .

Metabolic Pathways

Minocycline is known to interact with various enzymes and cofactors, suggesting that 12-Amino Minocycline may have similar interactions .

Transport and Distribution

Minocycline is almost completely absorbed (95–100%), mainly in the stomach, duodenum, and jejunum . Given its high lipophilicity, it can cross the blood-brain barrier and enter the central nervous system . It’s plausible that 12-Amino Minocycline shares similar transport and distribution properties.

Subcellular Localization

Given the ability of minocycline to cross the blood-brain barrier , it’s plausible that 12-Amino Minocycline may also localize within the central nervous system.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 12-Amino Minocycline typically involves the nitration of Minocycline to produce 12-nitro Minocycline, followed by reduction to yield 12-Amino Minocycline. The nitration process is carried out using a nitrating agent at low temperatures, and the reduction is performed in the presence of a catalyst .

Industrial Production Methods: Industrial production of 12-Amino Minocycline follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.

化学反応の分析

Types of Reactions: 12-Amino Minocycline undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon or platinum.

Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: 12-Amino Minocycline.

Substitution: Various substituted derivatives depending on the electrophile used.

類似化合物との比較

Minocycline: The parent compound, known for its broad-spectrum antibacterial activity.

Tigecycline: A glycylcycline derivative with enhanced activity against resistant bacteria.

Omadacycline: An aminomethylcycline with a similar antibacterial spectrum to Tigecycline.

Eravacycline: A fluorocycline with potent activity against multi-drug resistant bacteria.

Uniqueness: 12-Amino Minocycline stands out due to its enhanced chemical reactivity and potential for further modification. The presence of the amino group at the 12th position allows for unique substitution reactions, making it a valuable compound for developing new antibiotics .

生物活性

12-Amino Minocycline is a derivative of the well-known tetracycline antibiotic minocycline, which has been extensively studied for its antibacterial properties as well as its neuroprotective and anti-inflammatory effects. This article delves into the biological activities of 12-Amino Minocycline, examining its pharmacodynamics, therapeutic applications, and potential mechanisms of action supported by various studies.

12-Amino Minocycline, like its parent compound minocycline, exerts its primary antibiotic effect by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis and demonstrating bacteriostatic activity against a broad spectrum of both Gram-positive and Gram-negative bacteria . Beyond its antibacterial properties, it also exhibits several off-target effects:

- Inhibition of Matrix Metalloproteinases (MMPs) : This activity can modulate inflammatory responses and tissue remodeling.

- Neuroprotective Effects : It acts as an antioxidant, reducing oxidative stress in neuronal tissues.

- Anti-inflammatory Properties : It inhibits the activation of microglia and the production of pro-inflammatory cytokines .

Antimicrobial Activity

Recent studies have shown that 12-Amino Minocycline maintains significant antimicrobial efficacy. For instance, in a study assessing minocycline's activity against Escherichia coli strains, it demonstrated bactericidal effects even in complex biological matrices such as intestinal samples, indicating its potential utility in gastrointestinal infections .

| Bacterial Strain | MIC (μg/mL) | Bactericidal Concentration (μg/mL) |

|---|---|---|

| ATCC25922 | 0.4 | 1.6 |

| 2S1F2 | 8.1 | 1.0 |

Neuroprotective Effects

Research indicates that minocycline derivatives like 12-Amino Minocycline can enhance synaptic plasticity and improve cognitive functions in models of cerebral ischemia. In experiments with rats, administration of minocycline resulted in increased activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), highlighting its role in neuroprotection during oxidative stress conditions .

Clinical Applications

Minocycline has been investigated for various clinical applications beyond its traditional use as an antibiotic. Notably, it has been studied for its potential benefits in treating conditions like multiple sclerosis (MS) and acne:

- Multiple Sclerosis : A study involving patients with MS revealed that long-term minocycline administration led to reduced relapse rates and improved MRI outcomes, suggesting a neuroprotective role in demyelinating diseases .

- Acne Treatment : Clinical trials have demonstrated that extended-release formulations of minocycline significantly reduce inflammatory lesions compared to placebo, showcasing its efficacy in dermatological applications .

特性

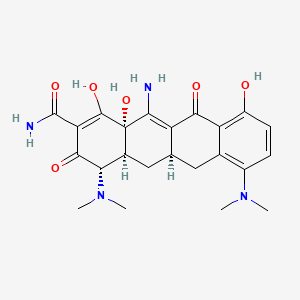

IUPAC Name |

(4S,4aS,5aR,12aS)-12-amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O6/c1-26(2)12-5-6-13(28)15-10(12)7-9-8-11-17(27(3)4)19(30)16(22(25)32)21(31)23(11,33)20(24)14(9)18(15)29/h5-6,9,11,17,28,31,33H,7-8,24H2,1-4H3,(H2,25,32)/t9-,11-,17-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGBAEYXBOZLAL-KVUCHLLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=O)C3=C(C2(C(=C(C1=O)C(=O)N)O)O)N)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=O)C3=C([C@@]2(C(=C(C1=O)C(=O)N)O)O)N)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715703 | |

| Record name | (4S,4aS,5aR,12aS)-12-Amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-3,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864073-42-7 | |

| Record name | (4S,4aS,5aR,12aS)-12-Amino-4,7-bis(dimethylamino)-1,10,12a-trihydroxy-3,11-dioxo-3,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。